molecular formula C20H20BrNO3S B10863556 Ethyl 6-bromo-5-methoxy-1-methyl-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate

Ethyl 6-bromo-5-methoxy-1-methyl-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate

Cat. No.: B10863556
M. Wt: 434.3 g/mol
InChI Key: ONOSVRGAHFKSPF-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-5-methoxy-1-methyl-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate is a complex organic compound with a molecular formula of C19H18BrNO3S. This compound is part of the indole family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-bromo-5-methoxy-1-methyl-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate typically involves multiple stepsThe final step involves esterification to introduce the ethyl carboxylate group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and solvents that can be easily recycled is also common to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-5-methoxy-1-methyl-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products Formed

Scientific Research Applications

Ethyl 6-bromo-5-methoxy-1-methyl-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 6-bromo-5-methoxy-1-methyl-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with various enzymes and receptors, modulating their activity. The indole core is known to interact with biological membranes, potentially affecting cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-bromo-5-hydroxy-1-methyl-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate
  • Ethyl 6-bromo-2-(bromomethyl)-5-methoxy-1-methyl-1H-indole-3-carboxylate

Uniqueness

Ethyl 6-bromo-5-methoxy-1-methyl-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with biological targets, making it a valuable scaffold for drug development .

Properties

Molecular Formula

C20H20BrNO3S

Molecular Weight

434.3 g/mol

IUPAC Name

ethyl 6-bromo-5-methoxy-1-methyl-2-(phenylsulfanylmethyl)indole-3-carboxylate

InChI

InChI=1S/C20H20BrNO3S/c1-4-25-20(23)19-14-10-18(24-3)15(21)11-16(14)22(2)17(19)12-26-13-8-6-5-7-9-13/h5-11H,4,12H2,1-3H3

InChI Key

ONOSVRGAHFKSPF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=CC(=C(C=C21)OC)Br)C)CSC3=CC=CC=C3

Origin of Product

United States

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